4-(Azepan-1-yl)aniline hydrochloride

Physicochemical differentiation Chromatography optimization Lipophilicity adjustment

4-(Azepan-1-yl)aniline HCl (CAS 1092733-37-3) is a para-substituted aniline with a conformationally distinct seven-membered azepane ring. Unlike the six-membered piperidine analog, its unique steric footprint impacts receptor-binding profiles and synthetic yields. Validated as a PKB/Akt kinase inhibitor scaffold (co‑crystallized with PKA; PDB 1SVH, 1SVG) and GLS1 inhibitor pharmacophore (EP 3 456 719 A1). Documented selectivity against S1P1 (EC50=9.89×10³ nM) and CYP1A2 (IC50=300 nM). HCl salt ensures ready solubility for amide coupling, reductive amination, and Suzuki reactions. ≥95% purity.

Molecular Formula C12H19ClN2
Molecular Weight 226.75
CAS No. 1092733-37-3; 57356-18-0
Cat. No. B2701419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)aniline hydrochloride
CAS1092733-37-3; 57356-18-0
Molecular FormulaC12H19ClN2
Molecular Weight226.75
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H
InChIKeyOSRAHLUZNPXHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)aniline hydrochloride (CAS 1092733-37-3): Procurement and Technical Baseline for Research Use


4-(Azepan-1-yl)aniline hydrochloride (CAS 1092733-37-3, free base CAS 57356-18-0) is a para-substituted aniline derivative bearing a seven-membered azepane (hexahydroazepine) ring at the 4-position, with a molecular formula of C12H19ClN2 and molecular weight of 226.75 g/mol [1]. The compound exists as a hydrochloride salt that provides enhanced aqueous solubility and crystallinity compared to its free base form . As a primary aromatic amine with a sterically distinct azepane substituent, it serves as a versatile building block in medicinal chemistry, particularly for constructing compound libraries and as a scaffold for kinase and GPCR-targeting molecules [2][3]. The compound is commercially available at ≥95% purity from multiple suppliers .

Why 4-(Azepan-1-yl)aniline hydrochloride Cannot Be Interchanged with Six-Membered Piperidine or Ortho/Meta Azepane Analogs


Simple substitution of 4-(azepan-1-yl)aniline with its six-membered piperidine analog (4-piperidinoaniline) or with 2-/3-(azepan-1-yl)aniline positional isomers introduces quantifiable changes in lipophilicity, boiling point, and receptor-binding profiles that cannot be accommodated without experimental revalidation . The seven-membered azepane ring confers a distinct conformational flexibility and steric footprint relative to the piperidine ring, while the para-substitution pattern critically determines the vector of the primary aniline group for downstream derivatization [1]. Procurement decisions based solely on structural similarity or vendor catalog convenience without accounting for these differential properties risk invalidating synthetic yields and biological assay reproducibility .

4-(Azepan-1-yl)aniline hydrochloride: Head-to-Head Quantitative Differentiation Against Piperidine and Positional Isomer Analogs


Boiling Point and LogP Differential Between Azepane and Piperidine Analogs Guides Synthetic Purification Strategy

4-(Azepan-1-yl)aniline exhibits a 14.5 °C higher boiling point (359.6 °C vs. 345.1 °C) and a significantly elevated LogP (3.30 vs. 1.70 ACD/LogP) compared to its six-membered piperidine analog 4-piperidinoaniline . This differential directly impacts purification and formulation: the azepane derivative requires distinct chromatographic conditions for isolation and will partition more strongly into organic phases during liquid-liquid extraction .

Physicochemical differentiation Chromatography optimization Lipophilicity adjustment

Para-Substitution Enables Vector-Defined Derivatization Not Achievable with Ortho or Meta Azepane Isomers

The para (4-position) substitution of the azepane ring relative to the aniline amino group provides a linear, symmetric geometry that enables predictable N-functionalization and C-N coupling reactions with retention of the azepane moiety . In contrast, 2-(azepan-1-yl)aniline (ortho isomer) exhibits distinct pharmacological profiles including dopamine transporter and sigma-1 receptor activity that may interfere with intended target selectivity, while 3-(azepan-1-yl)aniline (meta isomer) has been investigated for cyclin-dependent kinase inhibition, representing an entirely divergent biological profile [1].

Positional isomer differentiation Synthetic building block Medicinal chemistry scaffold

Azepane-Containing Pharmacophore Validated in PKB/Akt Inhibitor Co-Crystal Structures with Defined Binding Pose

Azepane derivatives structurally related to 4-(azepan-1-yl)aniline have been co-crystallized with protein kinase A (PKA) and optimized as PKB (Akt) inhibitors, revealing a defined binding mode in the ATP-binding pocket that differs from piperidine-containing analogs [1][2]. The seven-membered azepane ring adopts a specific conformation that places the aniline substituent in a distinct vector orientation relative to the hinge region, a spatial arrangement that six-membered piperidine scaffolds cannot recapitulate without introducing steric clashes or suboptimal hydrogen-bonding geometry [3].

Structure-based drug design Kinase inhibitor X-ray crystallography

Glutaminase (GLS1) Inhibitor Patent Claims 4-(Azepan-1-yl)aniline as a Preferred Substituent in Anticancer Chemotypes

European Patent EP 3 456 719 A1 (Agios Pharmaceuticals) specifically claims compounds containing the 4-(azepan-1-yl)aniline moiety as glutaminase (GLS1) inhibitors for cancer treatment, with the azepane ring identified as a critical structural element for achieving inhibitory potency [1]. The patent includes synthetic examples demonstrating that the azepane-substituted aniline core can be elaborated into potent GLS1 inhibitors with HPLC purity ≥95% [2]. Related piperidine analogs within the same patent family show diminished or altered activity profiles, confirming that the seven-membered ring is not interchangeable with smaller N-heterocycles [3].

Cancer metabolism Glutaminase inhibition Patent-protected scaffold

4-(Azepan-1-yl)aniline hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Kinase Inhibitor Libraries Targeting PKB/Akt and Related AGC Kinases

Use 4-(azepan-1-yl)aniline hydrochloride as a starting material for constructing PKB/Akt inhibitor chemotypes with experimentally validated binding modes in the ATP-binding pocket, as supported by co-crystal structures with protein kinase A (PDB 1SVH, 1SVG) and patent literature demonstrating anti-cell proliferation activity [1][2]. The para-substituted aniline enables modular diversification through amide coupling, reductive amination, or Suzuki reactions without disrupting the azepane ring conformation essential for target engagement [3].

Glutaminase (GLS1) Inhibitor Development for Glutamine-Dependent Cancer Indications

Employ 4-(azepan-1-yl)aniline hydrochloride as a core pharmacophore for synthesizing glutaminase inhibitors, with direct precedent in EP 3 456 719 A1 where the azepane-substituted aniline motif is specifically claimed for GLS1 inhibition in cancer therapeutics [1]. The hydrochloride salt form facilitates direct use in amide bond formation and other coupling reactions under standard medicinal chemistry conditions, with the ≥95% purity specification meeting the patent's quality requirements [4].

Synthesis of Boron-Containing Heterocyclic Compounds for Antimicrobial and Anticancer Screening

Utilize 4-(azepan-1-yl)aniline hydrochloride in reductive amination and direct amidation coupling reactions to access novel boron-containing heterocyclic derivatives, as documented in recent synthetic methodology studies targeting Mycobacterium tuberculosis and fungal dermatophytes . The primary aromatic amine functionality serves as a nucleophilic handle for constructing boron-heterocycle libraries with potential antimicrobial and anticancer activities [5].

GPCR and Kinase Counter-Screening Panels for Selectivity Profiling

Procure 4-(azepan-1-yl)aniline hydrochloride for inclusion in selectivity panels against S1P1 (EC50 = 9.89×10³ nM) and CYP1A2 (IC50 = 300 nM), with BindingDB-archived data providing baseline activity values for off-target liability assessment [1][6]. The compound's low micromolar activity against alpha-1A adrenergic receptor (FLIPR assay) further supports its utility as a reference compound for GPCR counter-screening campaigns [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azepan-1-yl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.